Nortriptyline-d3 Hydrochloride
説明
Nortriptyline-D3 Hydrochloride is a tricyclic antidepressant and an active metabolite of the TCA amitriptyline . It is commonly used to treat depression .
Synthesis Analysis
The synthesis of Nortriptyline-D3 Hydrochloride involves complex equilibria in the aqueous phase (cationic and anionic complex formation between Nor and the phosphate) and solid-phase transformations (Nor free base, 1:1 Nor hydrochloride salt, 1:1 and 1:2 Nor phosphate salts) .Molecular Structure Analysis
Nortriptyline-D3 Hydrochloride has a molecular formula of C19H22ClN . The InChI is 1S/C19H21N.ClH/c1-20-14-6-11-19-17-9-4-2-7-15 (17)12-13-16-8-3-5-10-18 (16)19;/h2-5,7-11,20H,6,12-14H2,1H3;1H/i1D3; .Chemical Reactions Analysis
Nortriptyline-D3 Hydrochloride can form binary mixtures with various excipients . Interactions between Nortriptyline-D3 Hydrochloride and excipients were observed at temperatures below the melting point of the API in the binary mixtures .Physical And Chemical Properties Analysis
The molecular weight of Nortriptyline-D3 Hydrochloride is 302.9 g/mol . More detailed physical and chemical properties could not be found in the search results.科学的研究の応用
Analytical Chemistry
Application
“Nortriptyline-d3 Hydrochloride” is used as an internal standard for the quantitation of nortriptyline . This is particularly useful in clinical toxicology, forensic analysis, urine drug testing, isotope dilution methods, and medication monitoring applications .
Method of Application
The method involves the use of chromatographic (RP-HPLC) and spectrophotometric (UV Spectroscopic method) techniques for the simultaneous estimation of Gabapentin and Nortriptyline . The developed methods are then validated as per ICH guidelines .
Results
The study found that most patients attained therapeutic plasma concentrations within two months of TCA use . Patients who achieved therapeutic plasma concentrations reached them on average after 19.6 days .
Psychiatry
Application
“Nortriptyline-d3 Hydrochloride” is used in the treatment of major depressive disorder (MDD) . It is one of the tricyclic antidepressants (TCAs) that have an important place in the treatment of MDD .
Method of Application
The prescription of TCAs, including nortriptyline, was examined by analyzing health records of 75 MDD patients treated with the TCAs nortriptyline, clomipramine, or imipramine in different centers in the Netherlands .
Results
Health records revealed that most patients (71%) attained therapeutic plasma concentrations within two months of TCA use . Patients who achieved therapeutic plasma concentrations reached them on average after 19.6 days .
Neuropathic Pain
Application
“Nortriptyline-d3 Hydrochloride” is sometimes used for the treatment of neuropathic pain .
Method of Application
The medication is taken orally, and the dosage is adjusted according to the patient’s response and tolerance .
Results
Many patients have reported significant relief from neuropathic pain after starting treatment with nortriptyline .
Attention Deficit Hyperactivity Disorder (ADHD)
Application
“Nortriptyline-d3 Hydrochloride” is occasionally used in the treatment of ADHD .
Method of Application
The medication is administered orally. The dosage and frequency are adjusted based on the patient’s age, condition, and response to the medication .
Results
Some patients with ADHD have reported improvements in symptoms such as impulsivity, hyperactivity, and inattention after starting treatment with nortriptyline .
Smoking Cessation
Application
“Nortriptyline-d3 Hydrochloride” is also used as a second-line treatment for smoking cessation .
Method of Application
The medication is taken orally. The dosage is usually started at a low level and gradually increased over several weeks .
Results
Some smokers have reported that nortriptyline helped reduce their cravings for nicotine and made it easier for them to quit smoking .
Anxiety Disorders
Application
“Nortriptyline-d3 Hydrochloride” is sometimes used in the treatment of various anxiety disorders .
Results
Many patients with anxiety disorders have reported a decrease in symptoms such as restlessness, irritability, and worry after starting treatment with nortriptyline .
Irritable Bowel Syndrome
Application
“Nortriptyline-d3 Hydrochloride” is sometimes used for the treatment of irritable bowel syndrome .
Results
Many patients have reported significant relief from symptoms of irritable bowel syndrome after starting treatment with nortriptyline .
Migraine Prophylaxis
Application
“Nortriptyline-d3 Hydrochloride” is occasionally used in the prophylaxis of migraines .
Results
Some patients with migraines have reported a decrease in the frequency and severity of their migraines after starting treatment with nortriptyline .
Panic Disorder
Application
“Nortriptyline-d3 Hydrochloride” is also used as a second-line treatment for panic disorder .
Results
Some patients with panic disorder have reported that nortriptyline helped reduce their panic attacks and made it easier for them to manage their symptoms .
Postherpetic Neuralgia
Application
“Nortriptyline-d3 Hydrochloride” is sometimes used in the treatment of postherpetic neuralgia .
Results
Many patients with postherpetic neuralgia have reported a decrease in pain and discomfort after starting treatment with nortriptyline .
Premenstrual Dysphoric Disorder
Application
“Nortriptyline-d3 Hydrochloride” is occasionally used in the treatment of premenstrual dysphoric disorder .
Results
Many patients have reported significant relief from symptoms of premenstrual dysphoric disorder after starting treatment with nortriptyline .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)-N-(trideuteriomethyl)propan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N.ClH/c1-20-14-6-11-19-17-9-4-2-7-15(17)12-13-16-8-3-5-10-18(16)19;/h2-5,7-11,20H,6,12-14H2,1H3;1H/i1D3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHAYBENGXDALFF-NIIDSAIPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC=C1C2=CC=CC=C2CCC3=CC=CC=C31.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NCCC=C1C2=CC=CC=C2CCC3=CC=CC=C31.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70662159 | |
Record name | 3-(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-ylidene)-N-(~2~H_3_)methylpropan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70662159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nortriptyline-d3 Hydrochloride | |
CAS RN |
203784-52-5, 136765-48-5 | |
Record name | 3-(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-ylidene)-N-(~2~H_3_)methylpropan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70662159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 203784-52-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 136765-48-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。